N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide
Description
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-14-9-11-15(12-10-14)19-18-20(27-22(30)16-7-5-6-8-17(16)24)25-13-26-21(18)29(28-19)23(2,3)4/h5-13H,1-4H3,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEKAEJZMAQUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materialsThe reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activity. Specifically, N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide has been studied for its ability to inhibit tumor cell proliferation.
- Mechanism of Action : The compound targets specific enzymes involved in cancer cell metabolism and division. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study demonstrated that similar pyrazolo[3,4-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may possess comparable potency.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.
- Research Findings : In vitro studies have indicated that derivatives of this compound could exhibit significant antimicrobial efficacy with IC50 values ranging from 1.35 to 2.18 μM against specific pathogens.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that create the pyrazolo[3,4-d]pyrimidine core followed by functionalization to introduce the chlorobenzamide group.
Synthetic Pathway Overview
- Formation of Pyrazolo[3,4-d]pyrimidine Core :
- Initial reactions involve cyclization processes to form the pyrazole and pyrimidine rings.
- Functionalization :
- Subsequent steps include introducing tert-butyl and chlorobenzamide groups through nucleophilic substitutions and acylation reactions.
Mechanism of Action
The mechanism of action of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Uniqueness
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is unique due to its specific structural features, such as the presence of the tert-butyl and 4-methylphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity based on available literature, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : C22H22ClN5O2S
- Molecular Weight : 455.96 g/mol
- CAS Number : 477867-68-8
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit RET kinase activity, which is crucial in certain cancers such as thyroid carcinoma and lung cancer .
- Antitumor Activity : The compound's structure suggests potential antitumor properties. In vitro studies have demonstrated that similar pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
- Impact on Enzymatic Activity : The compound may also affect enzymes like dihydrofolate reductase (DHFR), which is pivotal in folate metabolism and DNA synthesis. Inhibition of DHFR has been linked to reduced proliferation in various cancer types .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Moderate to high potency | |
| Antitumor Efficacy | Induction of apoptosis in cell lines | |
| DHFR Inhibition | Reduced cellular proliferation |
Case Studies
-
RET Kinase Inhibition Study :
A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. The results indicated that compounds structurally similar to this compound displayed significant inhibitory effects on RET activity, leading to decreased proliferation in RET-driven tumors . -
Anticancer Activity Assessment :
In another investigation, the compound was tested against various cancer cell lines including breast and lung cancer cells. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
